molecular formula C20H23BrN4O2 B12042441 2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide

2-(4-Benzyl-1-piperazinyl)-N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide

Cat. No.: B12042441
M. Wt: 431.3 g/mol
InChI Key: DHCLBERZVVRAGZ-LPYMAVHISA-N
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Description

2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide is a complex organic compound that features a piperazine ring, a benzyl group, a brominated hydroxybenzylidene moiety, and an acetohydrazide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-benzyl-1-piperazine derivative. This can be achieved by reacting piperazine with benzyl chloride under basic conditions.

    Synthesis of the Hydrazide: The next step involves the formation of the acetohydrazide by reacting acetic acid hydrazide with the piperazine derivative.

    Condensation Reaction: Finally, the hydrazide is condensed with 5-bromo-2-hydroxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions could target the imine group formed during the condensation reaction.

    Substitution: The bromine atom in the benzylidene moiety can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the bromine site.

Major Products

    Oxidation: Oxidized derivatives of the hydroxy group.

    Reduction: Reduced forms of the imine group.

    Substitution: Substituted derivatives at the bromine site.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

In the industrial sector, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzyl-1-piperazinyl)-N’-(2-hydroxybenzylidene)acetohydrazide: Lacks the bromine atom.

    2-(4-Benzyl-1-piperazinyl)-N’-(5-chloro-2-hydroxybenzylidene)acetohydrazide: Contains a chlorine atom instead of bromine.

    2-(4-Benzyl-1-piperazinyl)-N’-(5-methyl-2-hydroxybenzylidene)acetohydrazide: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(4-Benzyl-1-piperazinyl)-N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide may confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C20H23BrN4O2

Molecular Weight

431.3 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H23BrN4O2/c21-18-6-7-19(26)17(12-18)13-22-23-20(27)15-25-10-8-24(9-11-25)14-16-4-2-1-3-5-16/h1-7,12-13,26H,8-11,14-15H2,(H,23,27)/b22-13+

InChI Key

DHCLBERZVVRAGZ-LPYMAVHISA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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